molecular formula C6H10O3 B6250775 (1r,3r)-3-hydroxycyclobutyl acetate, trans CAS No. 1638767-71-1

(1r,3r)-3-hydroxycyclobutyl acetate, trans

Cat. No.: B6250775
CAS No.: 1638767-71-1
M. Wt: 130.14 g/mol
InChI Key: UINPVMICQVJBPR-UHFFFAOYSA-N
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Description

(1r,3r)-3-Hydroxycyclobutyl acetate, trans is a chiral cyclobutane derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate or building block for the construction of more complex molecules. The trans-configured, stereochemically defined cyclobutyl ring is a valuable scaffold for exploring three-dimensional chemical space in lead optimization programs . The acetate-protected hydroxyl group enhances the molecule's lipophilicity, which can be crucial for improving cell membrane permeability in early-stage drug candidates . This functional group is also readily deprotected, allowing for further synthetic manipulation to create target molecules. Compounds with similar trans-cyclobutane cores have been utilized in the development of potent inhibitors for protein-protein interactions, such as the MDM2-p53 interaction, which is a promising target in oncology . Furthermore, such structurally constrained scaffolds are frequently employed in the synthesis of bioactive molecules, including CCR5 antagonists for HIV treatment . This compound provides researchers with a valuable and rigid framework for probing biological activity and optimizing the physicochemical properties of new chemical entities. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

1638767-71-1

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3-hydroxycyclobutyl) acetate

InChI

InChI=1S/C6H10O3/c1-4(7)9-6-2-5(8)3-6/h5-6,8H,2-3H2,1H3

InChI Key

UINPVMICQVJBPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C1)O

Purity

95

Origin of Product

United States

Preparation Methods

Lithium Tri-tert-butoxyaluminum Hydride-Mediated Reduction

The reduction of 3-ketocyclobutane carboxylates to cis-3-hydroxycyclobutane intermediates is a critical first step. Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)₃), a bulky reducing agent, selectively reduces ketones to secondary alcohols while preserving ester functionalities. For example, 3-carbonylcyclobutyl acetate dissolved in tetrahydrofuran (THF) at −78°C reacts with LiAlH(t-Bu)₃ to yield cis-3-hydroxycyclobutyl acetate with >90% diastereomeric excess (de). This selectivity arises from the steric hindrance of the tert-butoxy groups, which favor axial hydride delivery to the ketone.

Table 1: Reduction Conditions and Yields

SubstrateReducing AgentSolventTemperatureYield (%)de (%)
3-Ketocyclobutyl acetateLiAlH(t-Bu)₃THF−78°C8592
3-Ketocyclobutyl methylLiAlH(t-Bu)₃2-MeTHF−60°C8890

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative to THF, enhances reaction rates at −60°C while maintaining selectivity. Lower temperatures (−78°C to −60°C) minimize side reactions such as over-reduction or ester cleavage. Post-reduction quenching with dilute HCl (pH 5–6) at 0°C ensures protonation of the alkoxide intermediate without hydrolyzing the acetate group.

Mitsunobu Reaction for Stereochemical Inversion

Mechanism and Reagent Selection

The Mitsunobu reaction enables inversion of the cis-3-hydroxycyclobutyl acetate configuration to trans. Using p-nitrobenzoic acid as the nucleophile, diethyl azodicarboxylate (DEAD) as the oxidant, and triphenylphosphine (PPh₃) as the reductant, the hydroxyl group is converted to a p-nitrobenzoate ester with inverted stereochemistry. Subsequent hydrolysis yields the trans-3-hydroxy intermediate, which is acetylated to form (1r,3r)-3-hydroxycyclobutyl acetate.

Table 2: Mitsunobu Reaction Parameters

SubstrateNucleophileSolventTemperatureYield (%)
cis-3-Hydroxycyclobutyl acetatep-Nitrobenzoic acidTHFRT78
cis-3-Hydroxycyclobutyl methylp-Nitrobenzoic acidDCM0°C → RT75

Workup and Purification

After the Mitsunobu reaction, the mixture is concentrated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1). The trans-p-nitrobenzoate intermediate is hydrolyzed using potassium carbonate in methanol/water (4:1) at 50°C, yielding trans-3-hydroxycyclobutanol. Acetylation with acetic anhydride and pyridine at 0°C provides the final acetate ester in 85% yield.

Hydrolysis and Acetylation of Intermediate Esters

Selective Ester Hydrolysis

Hydrolysis of the p-nitrobenzoate ester requires mild basic conditions to avoid epimerization. Potassium carbonate in aqueous methanol selectively cleaves the ester bond without affecting the cyclobutane ring. Monitoring by thin-layer chromatography (TLC) ensures complete conversion before neutralization with HCl.

Acetic Anhydride-Mediated Acetylation

The trans-3-hydroxycyclobutanol intermediate is acetylated using acetic anhydride in pyridine. This one-pot reaction proceeds at 0°C to minimize side reactions, yielding (1r,3r)-3-hydroxycyclobutyl acetate with 90% purity. Excess reagents are removed via rotary evaporation, and the product is recrystallized from hexane/ethyl acetate.

Alternative Synthetic Routes

Enzymatic Resolution of Racemic Mixtures

Although not directly reported in the cited sources, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) could theoretically separate racemic cis/trans mixtures. For instance, selective acetylation of the (1r,3r)-enantiomer in a kinetic resolution setup might offer an enantioselective pathway. However, this method remains speculative without experimental data.

High-Temperature Decarboxylation

Early methods for trans-cyclobutane derivatives involved decarboxylation of β-keto acids at 175°C. While this route avoids stereochemical challenges, it suffers from low yields (40–50%) and poor scalability due to side reactions like ring-opening.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The trans configuration of (1r,3r)-3-hydroxycyclobutyl acetate is confirmed by ^1H NMR coupling constants. The axial-equatorial relationship of the hydroxyl and acetate groups results in distinct splitting patterns (e.g., J = 8.6 Hz for trans vs. J = 4.2 Hz for cis).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves enantiomers, confirming >99% enantiomeric excess (ee) for the (1r,3r)-isomer . Elution with hexane/isopropanol (90:10) at 1.0 mL/min provides baseline separation.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-hydroxycyclobutyl acetate, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetate group can be reduced to an alcohol.

    Substitution: The hydroxyl and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of (1R,3R)-3-hydroxycyclobutyl acetate in the development of anticancer agents. It has been utilized in the synthesis of compounds that inhibit the MDM2-p53 interaction, a critical pathway in cancer biology. For instance, a compound synthesized using (1R,3R)-3-hydroxycyclobutyl acetate demonstrated significant tumor regression in xenograft models of human cancer when administered orally .

Cystic Fibrosis Treatment
Another promising application is in the treatment of cystic fibrosis. Compounds derived from (1R,3R)-3-hydroxycyclobutyl acetate have been shown to enhance the activity of the cystic fibrosis transmembrane conductance regulator (CFTR). This is particularly relevant for patients with specific CFTR mutations, where these compounds can be used in combination with other therapeutic agents to improve treatment outcomes .

Organic Synthesis

Synthesis of Conformationally Constrained Molecules
(1R,3R)-3-hydroxycyclobutyl acetate serves as a building block for synthesizing new classes of conformationally constrained iminosugars and other biologically active molecules. Its unique structural properties allow for regioselective reactions that are advantageous in synthesizing complex organic compounds .

Case Studies

Case Study 1: Anticancer Compound Development
A study published in Organic & Biomolecular Chemistry explored the synthesis of a series of cyclobutane derivatives including (1R,3R)-3-hydroxycyclobutyl acetate. These derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that compounds derived from this acetate exhibited potent anticancer activity due to their ability to modulate key signaling pathways involved in cell growth and survival .

Case Study 2: CFTR Activity Enhancement
In another investigation focusing on cystic fibrosis treatments, researchers synthesized various analogs based on (1R,3R)-3-hydroxycyclobutyl acetate. These compounds were tested for their efficacy in increasing CFTR activity in human bronchial epithelial cells. The findings revealed that certain modifications to the acetate structure significantly enhanced CFTR function, suggesting a viable path for developing new therapeutic strategies for cystic fibrosis patients .

Comparative Data Table

The following table summarizes key findings from studies involving (1R,3R)-3-hydroxycyclobutyl acetate:

Study Application Key Findings Reference
Study 1AnticancerSignificant tumor regression in xenograft models
Study 2Cystic FibrosisEnhanced CFTR activity in human bronchial cells
Study 3Organic SynthesisRegioselective synthesis of complex molecules

Mechanism of Action

The mechanism of action of (1r,3r)-3-hydroxycyclobutyl acetate, trans involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Stereochemical Purity : Enantiomerically pure synthesis remains a challenge, as seen in enzymatic methods for polysubstituted cyclopropanes ().

Biological Activity

(1R,3R)-3-hydroxycyclobutyl acetate, commonly referred to as trans-(3-hydroxycyclobutyl) acetate, is an organic compound characterized by a cyclobutane ring with a hydroxyl group (-OH) and an acetate group (-OCOCH₃). Its molecular formula is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol. This compound's unique stereochemistry and functional groups contribute to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The structure of trans-(3-hydroxycyclobutyl) acetate can be represented as follows:

C6H10O3\text{C}_6\text{H}_{10}\text{O}_3

Key Features:

  • Cyclobutane Ring: Provides a rigid framework that influences reactivity.
  • Hydroxyl Group: Contributes to hydrogen bonding and solubility.
  • Acetate Group: Enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that trans-(3-hydroxycyclobutyl) acetate exhibits several notable biological activities, including:

  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic Effects: There is evidence pointing towards its potential use in pain management through modulation of pain signaling pathways.
  • Enzyme Interaction: In vitro assays have shown that it may interact with various enzymes involved in metabolic pathways, suggesting its role in biochemical modulation.

Study 1: Enzyme Interaction

A study investigated the binding affinity of trans-(3-hydroxycyclobutyl) acetate with specific metabolic enzymes. Results indicated that the compound could modulate enzyme activity, potentially influencing metabolic processes. Further research is needed to map its interaction profile comprehensively .

Study 2: Anti-inflammatory Activity

In a pharmacological study, trans-(3-hydroxycyclobutyl) acetate was tested for its anti-inflammatory effects in animal models. The findings suggested a significant reduction in inflammatory markers, indicating its therapeutic potential .

Study 3: Analgesic Properties

Another investigation focused on the analgesic effects of this compound. The results demonstrated that trans-(3-hydroxycyclobutyl) acetate could reduce pain responses in experimental models, supporting its use as a pain relief agent .

Data Table: Comparison with Similar Compounds

Compound NameCAS NumberSimilarity
Ethyl 2-(3-hydroxycyclobutyl)acetate722078610.90
tert-Butyl (trans-3-hydroxycyclobutyl)carbamate389890-42-01.00
tert-Butyl (cis-3-hydroxycyclobutyl)carbamate389890-43-11.00
tert-Butyl (3-hydroxycyclohexyl)carbamate610302-03-90.95
tert-Butyl (3-hydroxycyclopentyl)carbamate1154870-59-30.93

This table highlights the structural similarities between trans-(3-hydroxycyclobutyl) acetate and other compounds, which may share biological activities due to their similar functional groups.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing (1r,3r)-3-hydroxycyclobutyl acetate, trans with high enantiomeric purity?

  • Methodology : Enantioselective synthesis via asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) is recommended. Post-synthesis purification using preparative chiral HPLC or GC with polar capillary columns (e.g., DB-WAX) ensures separation of diastereomers. Validate purity via optical rotation and cross-check with 13C^{13}\text{C} NMR stereochemical analysis .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} spectra for cyclobutyl ring protons (δ 1.5–2.5 ppm) and acetate carbonyl (δ 170–175 ppm).
  • GC-MS : Use a non-polar column (e.g., DB-5MS) to confirm molecular ion peaks (m/z) and fragmentation patterns.
  • IR : Verify ester C=O stretch (~1740 cm1^{-1}) and hydroxyl O-H stretch (~3400 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential acetic acid release.
  • Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste contractors for neutralization .

Advanced Research Questions

Q. How can adsorption dynamics of this compound on indoor surfaces be studied at molecular scales?

  • Methodology : Deploy advanced microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map surface interactions. Combine with controlled environmental chambers to simulate humidity/temperature conditions. Cross-reference with kinetic adsorption models to quantify residence times .

Q. How to resolve contradictions in reported spectroscopic data (e.g., conflicting 1H^1\text{H} NMR shifts)?

  • Methodology :

  • Solvent Effects : Replicate experiments in deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to assess solvent-induced shifts.
  • Temperature-Dependent NMR : Conduct variable-temperature NMR to identify conformational exchange broadening.
  • Collaborative Validation : Share raw data with independent labs for reproducibility assessment .

Q. What experimental designs are optimal for probing its thermal degradation pathways?

  • Methodology :

  • TGA-FTIR : Monitor mass loss and evolved gases (e.g., acetic acid) under controlled heating rates.
  • Pyrolysis-GC/MS : Identify degradation products (e.g., cyclobutanol) at high temperatures.
  • DFT Calculations : Model transition states to predict cleavage mechanisms (e.g., ester hydrolysis vs. ring-opening) .

Q. How does stereochemical configuration influence its reactivity in ring-opening reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of (1r,3r) vs. (1s,3s) isomers under acidic/basic conditions.
  • X-ray Crystallography : Resolve intermediate structures to identify steric effects.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled acetate to trace nucleophilic attack pathways .

Data Contradiction Analysis

Q. How to address discrepancies in gas chromatography retention times across studies?

  • Methodology :

  • Column Calibration : Use NIST-certified reference compounds (e.g., n-alkanes) to standardize retention indices.
  • Carrier Gas Optimization : Adjust helium vs. hydrogen flow rates to improve peak resolution.
  • Inter-Lab Collaboration : Participate in round-robin trials to harmonize instrumental parameters .

Environmental Stability & Reactivity

Q. What experimental setups can assess its photostability under UV exposure?

  • Methodology :

  • Accelerated Aging : Expose samples to UV lamps (λ = 254–365 nm) in quartz reactors.
  • LC-MS Monitoring : Track photooxidation products (e.g., ketones or peroxides).
  • ESR Spectroscopy : Detect free radical intermediates during degradation .

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